Cas no 74877-10-4 (1-(4-Fluorophenyl)propan-1-amine)

1-(4-Fluorophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Fluorophenyl)propan-1-amine
- 1-(4-Fluoro-phenyl)-propylamine
- (4-fluorophenyl)-1-propylamine
- 1-(4-fluorophenyl)propan-1-amine(SALTDATA: FREE)
- 1-(4-Fluorophenyl)propylamine
- AC1O5GMY
- AG-G-97996
- Ambcb4012664
- CTK5E0607
- SureCN1239407
- BS-18049
- SCHEMBL1239407
- (1S)-1-(4-FLUOROPHENYL)PROPYLAMINE
- SB46856
- DTXSID30424356
- Y11093
- AKOS000123627
- 74877-10-4
- 1-(4-fluoro-phenyl)-propylamine, AldrichCPR
- FT-0677689
- 1-(4-Fluorophenyl)-propylamine
- SB76003
- CS-0197410
- MFCD07186373
- EN300-33166
- 1-(4-Fluorophenyl)-1-propanamine
- (1R)-1-(4-FLUOROPHENYL)PROPYLAMINE
- AKOS022173741
- SB75823
-
- MDL: MFCD07186373
- インチ: 1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3
- InChIKey: BWZFVQWUKNCKQL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(CC)N
計算された属性
- せいみつぶんしりょう: 153.09500
- どういたいしつりょう: 153.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 206.2±15.0 °C at 760 mmHg
- フラッシュポイント: 87.7±8.3 °C
- PSA: 26.02000
- LogP: 2.93580
- じょうきあつ: 0.2±0.4 mmHg at 25°C
1-(4-Fluorophenyl)propan-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Fluorophenyl)propan-1-amine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
1-(4-Fluorophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33166-0.25g |
1-(4-fluorophenyl)propan-1-amine |
74877-10-4 | 95% | 0.25g |
$70.0 | 2023-02-14 | |
Fluorochem | 058668-1g |
1-(4-Fluoro-phenyl)-propylamine |
74877-10-4 | 95% | 1g |
£176.00 | 2022-03-01 | |
Advanced ChemBlocks | P36286-1G |
1-(4-Fluorophenyl)propan-1-amine |
74877-10-4 | 95% | 1G |
$510 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018981-1g |
1-(4-Fluorophenyl)propan-1-amine |
74877-10-4 | 1g |
5005CNY | 2021-05-07 | ||
Enamine | EN300-33166-1.0g |
1-(4-fluorophenyl)propan-1-amine |
74877-10-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XS074-100mg |
1-(4-Fluorophenyl)propan-1-amine |
74877-10-4 | 95+% | 100mg |
1159CNY | 2021-05-07 | |
Aaron | AR005T4S-5g |
1-(4-Fluoro-phenyl)-propylamine |
74877-10-4 | 97% | 5g |
$786.00 | 2025-01-23 | |
Ambeed | A274757-250mg |
1-(4-Fluorophenyl)propan-1-amine |
74877-10-4 | 95% | 250mg |
$143.0 | 2024-04-17 | |
Aaron | AR005T4S-1g |
1-(4-Fluoro-phenyl)-propylamine |
74877-10-4 | 97% | 1g |
$266.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268080-250mg |
1-(4-Fluorophenyl)propan-1-amine |
74877-10-4 | 97% | 250mg |
¥1479.00 | 2024-07-28 |
1-(4-Fluorophenyl)propan-1-amine 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
1-(4-Fluorophenyl)propan-1-amineに関する追加情報
1-(4-Fluorophenyl)propan-1-amine (CAS No. 74877-10-4): A Comprehensive Overview
1-(4-Fluorophenyl)propan-1-amine, also known by its CAS registry number 74877-10-4, is an organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a derivative of propaneamine, where the amino group is attached to a fluorophenyl ring. The structure of 1-(4-fluorophenyl)propan-1-amine consists of a three-carbon chain (propane) with an amino group (-NH2) at one end and a fluorophenyl group (-C6H4-F) at the other end. The fluorine atom is located at the para position of the phenyl ring, which influences the compound's chemical reactivity and physical properties.
The synthesis of 1-(4-fluorophenyl)propan-1-amine typically involves nucleophilic substitution reactions or amide reductions. One common method is the reduction of the corresponding nitrile or amide using hydrogen gas in the presence of a catalyst, such as palladium on carbon. This compound can also be prepared via alkylation reactions, where an appropriate electrophile reacts with an amine to form the desired product. The choice of synthesis method depends on the availability of starting materials and the desired scale of production.
1-(4-fluorophenyl)propan-1-amine exhibits several interesting chemical properties due to its structure. The presence of the fluorine atom in the para position of the phenyl ring imparts electron-withdrawing effects, which can influence the reactivity of the compound in various reactions. For instance, this electron-withdrawing effect can enhance the nucleophilicity of the amino group, making it more reactive in nucleophilic substitution reactions. Additionally, the fluorine atom can act as a directing group in aromatic substitution reactions, guiding incoming electrophiles to specific positions on the phenyl ring.
In terms of physical properties, 1-(4-fluorophenyl)propan-1-amine is typically a solid at room temperature with a melting point around 65°C. It has a molecular weight of approximately 165 g/mol and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and ethanol. The compound's solubility in water is moderate due to its amphiprotic nature, which arises from the presence of both hydrophilic (amino group) and hydrophobic (fluorophenyl group) moieties.
One of the most significant applications of 1-(4-fluorophenyl)propan-1-amine lies in its use as an intermediate in pharmaceutical chemistry. This compound serves as a valuable building block for synthesizing various bioactive molecules, including antidepressants, antipsychotics, and analgesics. For example, it can be used to prepare substituted benzodiazepines or other nitrogen-containing heterocycles that are critical components of modern drug molecules.
Recent studies have highlighted the potential of 1-(4-fluorophenyl)propan-1-amines in drug discovery efforts targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Researchers have explored its ability to modulate neurotransmitter systems and inhibit enzymes associated with these conditions. For instance, derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme whose overactivity is implicated in Alzheimer's disease.
Beyond pharmaceutical applications, 1-(4-fluorophenyl)propan-1-amines have found utility in agrochemicals and materials science. In agrochemistry, these compounds are being investigated for their potential as herbicides or fungicides due to their ability to disrupt key biochemical pathways in plants and pathogens. In materials science, they are being explored as precursors for novel polymers or advanced materials with tailored electronic properties.
The environmental impact and safety profile of CAS No 74877-10-4 have also been subjects of recent research. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. Initial findings suggest that this compound undergoes moderate biodegradation under aerobic conditions but may pose risks to aquatic life at high concentrations.
In conclusion, 1-(4-fluorophenyl)propan-1-amines (CAS No 74877-10) represent a versatile class of compounds with diverse applications across multiple disciplines. Their unique chemical properties make them valuable intermediates in drug discovery and material synthesis while ongoing research continues to uncover new potential uses for these compounds.
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